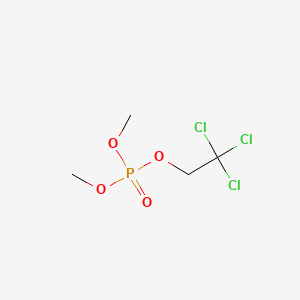![molecular formula C12H9N3O2S B14160749 (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one CAS No. 899400-52-3](/img/structure/B14160749.png)
(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one is a heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the pyrimidine moiety. The thiophen-2-ylmethylidene group is then added through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be integrated to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-7-imino-2-methyl-6-(phenylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
(6E)-7-imino-2-methyl-6-(furan-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one: Similar structure but with a furan group instead of a thiophen-2-yl group.
Uniqueness
The presence of the thiophen-2-ylmethylidene group in (6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propiedades
Número CAS |
899400-52-3 |
|---|---|
Fórmula molecular |
C12H9N3O2S |
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H9N3O2S/c1-7-5-10-14-12(16)9(11(13)15(10)17-7)6-8-3-2-4-18-8/h2-6,13H,1H3/b9-6+,13-11? |
Clave InChI |
LQENOSZPFHFJEF-BTWWVKSVSA-N |
SMILES isomérico |
CC1=CC2=NC(=O)/C(=C/C3=CC=CS3)/C(=N)N2O1 |
SMILES canónico |
CC1=CC2=NC(=O)C(=CC3=CC=CS3)C(=N)N2O1 |
Solubilidad |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)

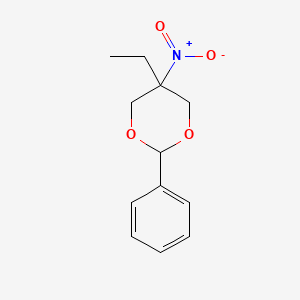

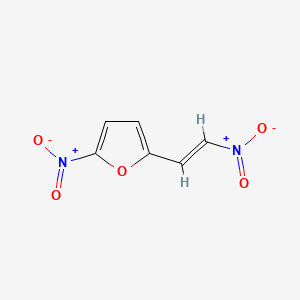
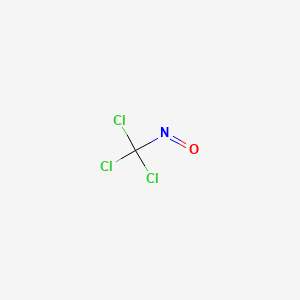

![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
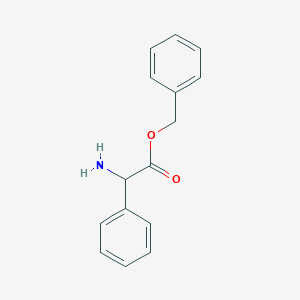
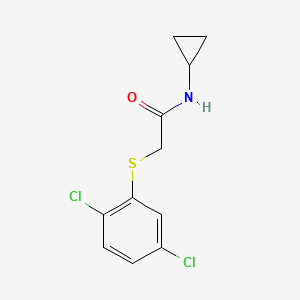
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
